molecular formula C18H24N2O4S B11144644 5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11144644
M. Wt: 364.5 g/mol
InChI Key: ODVCMHHYXQSEBP-UHFFFAOYSA-N
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Description

“5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Isobutyl and Methyl Groups: Alkylation reactions can be used to introduce the isobutyl and methyl groups at the appropriate positions on the thiazole ring.

    Attachment of the Trimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the thiazole ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

“5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Similar Compounds

    5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the trimethoxyphenyl group.

    2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide: Lacks the isobutyl group.

    5-isobutyl-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the trimethoxyphenyl group in “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” may impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H24N2O4S/c1-10(2)7-15-16(19-11(3)25-15)18(21)20-12-8-13(22-4)17(24-6)14(9-12)23-5/h8-10H,7H2,1-6H3,(H,20,21)

InChI Key

ODVCMHHYXQSEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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